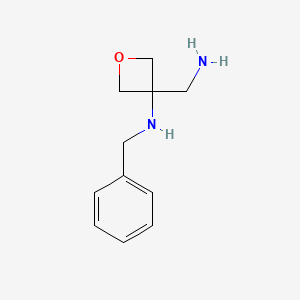

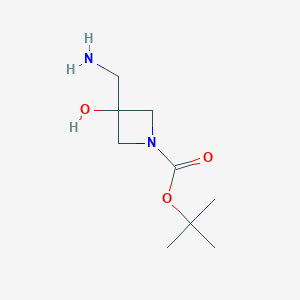

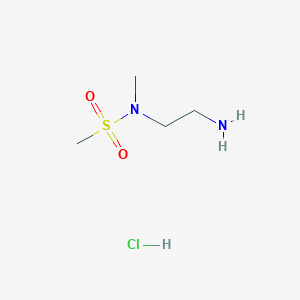

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride

Übersicht

Beschreibung

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride, also known as MEMS, is an organic compound used in a variety of scientific applications. It is a non-toxic and non-irritant compound that is easily synthesized and is soluble in both water and organic solvents. MEMS has been used in a variety of research studies due to its wide range of applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MEMS.

Wissenschaftliche Forschungsanwendungen

Regenerative Medicine and Tissue Engineering

This compound is utilized in the development of hydrogels for regenerative medicine applications. These hydrogels are designed to mimic the natural extracellular matrix, providing a supportive environment for cell encapsulation, drug delivery, and biofabrication . The rapid polymerization and cell-friendly crosslinking environment are particularly beneficial for clinical settings where ultraviolet light-free conditions are required .

Drug Delivery Systems

In the realm of drug delivery, “N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride” plays a crucial role in creating crosslinkable maleimide-modified hyaluronic acid and gelatin hydrogels . These materials can be used to deliver therapeutic agents in a controlled manner, ensuring that drugs are released at the desired rate and location .

Bioconjugation

The compound is also significant in bioconjugation processes. It serves as a reagent for linking biomolecules to other compounds or surfaces, which is essential for creating targeted therapies and diagnostic tools . This application is crucial for developing personalized medicine approaches.

Cross-linking Agent

As a cross-linking agent, it is used to modify the properties of polymers, enhancing their stability and mechanical strength. This is particularly important in the fabrication of biomedical devices and implants that require precise and robust material characteristics .

Barrier Function Enhancement

In tissue engineering, enhancing barrier function is vital. The compound contributes to the development of hydrogels that can act as barriers against dextran diffusion, which is important for creating tissues that mimic the natural barriers in the human body .

Biocompatibility Testing

It is used in the assessment of biocompatibility of materials. The presence of “N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride” in hydrogels has been shown to support the proliferation of human dermal fibroblasts and keratinocytes, indicating its suitability for use in contact with human tissue .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-N-methylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-6(4-3-5)9(2,7)8;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDMJZRNRCNOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716716 | |

| Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride | |

CAS RN |

778572-84-2 | |

| Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.